molecular formula C22H22N4O2S B306781 N-[4-(2-{[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetyl}carbohydrazonoyl)phenyl]acetamide

N-[4-(2-{[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetyl}carbohydrazonoyl)phenyl]acetamide

Cat. No. B306781
M. Wt: 406.5 g/mol
InChI Key: AEWWYHUMTNHHNJ-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-{[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetyl}carbohydrazonoyl)phenyl]acetamide, also known as DQA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a synthetic molecule that belongs to the class of hydrazones and has shown promising results in various scientific research studies.

Mechanism of Action

N-[4-(2-{[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetyl}carbohydrazonoyl)phenyl]acetamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs) and protein kinase C (PKC), which play a crucial role in cancer and diabetes, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells, reduce blood glucose levels in diabetic animals, and improve cognitive function in neurodegenerative disease models.

Advantages and Limitations for Lab Experiments

N-[4-(2-{[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetyl}carbohydrazonoyl)phenyl]acetamide has several advantages for lab experiments, such as its synthetic nature, ease of purification, and well-characterized chemical properties. However, it also has limitations, such as its potential toxicity and the need for further optimization for its therapeutic applications.

Future Directions

There are several future directions for the scientific research of N-[4-(2-{[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetyl}carbohydrazonoyl)phenyl]acetamide. Some of these include the optimization of its pharmacological properties, the development of novel drug delivery systems, and the evaluation of its potential therapeutic applications in other diseases.
In conclusion, this compound is a promising synthetic molecule that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize its pharmacological properties and evaluate its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-[4-(2-{[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetyl}carbohydrazonoyl)phenyl]acetamide involves the reaction of 2,8-dimethyl-4-quinolinethiol with 4-chloroacetylacetanilide in the presence of hydrazine hydrate. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-[4-(2-{[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetyl}carbohydrazonoyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(E)-(4-acetamidophenyl)methylideneamino]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C22H22N4O2S/c1-14-5-4-6-19-20(11-15(2)24-22(14)19)29-13-21(28)26-23-12-17-7-9-18(10-8-17)25-16(3)27/h4-12H,13H2,1-3H3,(H,25,27)(H,26,28)/b23-12+

InChI Key

AEWWYHUMTNHHNJ-FSJBWODESA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC=C(C=C3)NC(=O)C

SMILES

CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC=C(C=C3)NC(=O)C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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